molecular formula C20H28N4O B2971195 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide CAS No. 1241219-23-7

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide

Cat. No. B2971195
CAS RN: 1241219-23-7
M. Wt: 340.471
InChI Key: LDKMLSYXHRSMRB-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. CPP-115 is a small molecule that has been shown to increase GABA levels in the brain, leading to its potential use in the treatment of various neurological disorders.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures, anxiety, and depression symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the brain. Studies have shown that this compound increases GABA levels in the brain, which can help to reduce seizures and anxiety symptoms. Additionally, this compound has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is its ability to increase GABA levels in the brain, which can help to reduce seizures, anxiety, and depression symptoms. Additionally, this compound has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide. One potential direction is the development of new formulations of this compound that can be used in clinical trials for the treatment of neurological disorders. Additionally, further studies are needed to better understand the long-term effects of this compound on the brain and its potential for use in the treatment of other neurological disorders. Finally, the development of new GABA aminotransferase inhibitors may provide new insights into the treatment of various neurological disorders.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-(2-phenylethyl)piperazine to form the intermediate compound. Finally, the intermediate compound is reacted with acetic anhydride to form this compound.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and depression. Studies have shown that this compound increases GABA levels in the brain, which can help to reduce seizures and anxiety symptoms. Additionally, this compound has been shown to have antidepressant effects, making it a potential treatment option for individuals with depression.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-20(16-21,18-7-8-18)22-19(25)15-24-13-11-23(12-14-24)10-9-17-5-3-2-4-6-17/h2-6,18H,7-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMLSYXHRSMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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